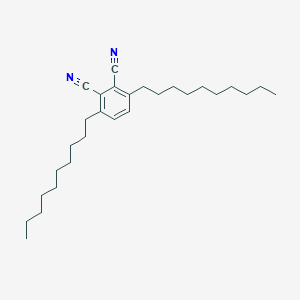

3,6-Bis(decyl)phthalonitrile

概要

説明

3,6-Bis(decyl)phthalonitrile is an organic compound with the molecular formula C28H44N2 and a molecular weight of 408.66 g/mol . It is a derivative of phthalonitrile, characterized by the presence of two decyl groups attached to the 3 and 6 positions of the phthalonitrile ring. This compound is known for its applications in various fields, including materials science and electronics.

準備方法

The synthesis of 3,6-Bis(decyl)phthalonitrile typically involves a multi-step reaction starting from 3,6-dihydroxyphthalonitrile . The synthetic route includes the following steps:

Step 1: The reaction of 3,6-dihydroxyphthalonitrile with decyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the intermediate this compound.

Step 2: Purification of the product through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

3,6-Bis(decyl)phthalonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

科学的研究の応用

3,6-Bis(decyl)phthalonitrile has a wide range of applications in scientific research, including:

Materials Science: Used in the synthesis of high-performance polymers and resins, particularly phthalonitrile resins, which are known for their thermal stability and mechanical properties.

Electronics: Employed in the fabrication of electronic components due to its low dielectric loss and high thermal stability.

Chemistry: Utilized as a precursor in the synthesis of various organic compounds and materials.

Biology and Medicine:

作用機序

The mechanism of action of 3,6-Bis(decyl)phthalonitrile involves its interaction with molecular targets through its nitrile groups. The nitrile groups can undergo nucleophilic addition reactions, forming intermediates such as amidines and isoindolines . These intermediates can further react to form complex structures, contributing to the compound’s unique properties and applications.

類似化合物との比較

3,6-Bis(decyl)phthalonitrile can be compared with other similar compounds, such as:

3,6-Bis(hexyloxy)phthalonitrile: Similar in structure but with hexyloxy groups instead of decyl groups, leading to different solubility and thermal properties.

3,6-Bis(adamantyl)phthalonitrile: Contains adamantyl groups, which enhance the thermal stability and mechanical properties of the resulting polymers.

3,6-Bis(trifluoromethyl)phthalonitrile: Features trifluoromethyl groups, providing unique electronic properties and applications in electronics.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.

生物活性

3,6-Bis(decyl)phthalonitrile is a synthetic compound belonging to the phthalocyanine family, which has gained attention for its potential applications in photodynamic therapy (PDT) and other biomedical fields. This article reviews the biological activity of this compound, focusing on its synthesis, photophysical properties, cytotoxicity, and potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of phthalonitrile derivatives with decyl-substituted reagents. The synthesis typically involves the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Photophysical Properties

The photophysical properties of this compound are crucial for its application in PDT. It exhibits strong absorption in the visible spectrum, particularly around the Q-band region (typically between 600-800 nm), which is advantageous for deep tissue penetration in therapeutic applications. The compound has been shown to generate reactive oxygen species (ROS) upon light activation, a key mechanism in PDT.

Cytotoxicity Studies

Research has demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in human cancer cells such as HT29 (colon adenocarcinoma) and HepG2 (hepatocellular carcinoma). The cytotoxicity is often assessed using assays that measure cell viability post-treatment with varying concentrations of the compound.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 0.02 | Induction of apoptosis via ROS generation |

| HepG2 | 0.05 | Cell cycle arrest and apoptosis |

Photodynamic Activity

The photodynamic activity of this compound is characterized by its ability to produce singlet oxygen when exposed to light. This property is essential for its role as a photosensitizer in PDT.

- Singlet Oxygen Generation : Studies have reported high quantum yields for singlet oxygen production, making it an effective agent for photodynamic treatment.

- Fluorescence Emission : The compound exhibits fluorescence properties that allow for real-time monitoring during PDT procedures.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- In Vitro Study on Colon Cancer Cells : A study demonstrated that treatment with this compound followed by light exposure led to significant cell death in HT29 cells compared to untreated controls. The mechanism was linked to increased ROS levels leading to oxidative stress and apoptosis.

- Hepatocellular Carcinoma Treatment : Another investigation focused on HepG2 cells, revealing that the compound effectively inhibited cell proliferation through mechanisms involving cell cycle disruption and apoptosis induction upon light activation.

特性

IUPAC Name |

3,6-didecylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-19-25-21-22-26(28(24-30)27(25)23-29)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZGQEHPKNNPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(C(=C(C=C1)CCCCCCCCCC)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397415 | |

| Record name | 3,6-BIS(DECYL)PHTHALONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119931-48-5 | |

| Record name | 3,6-BIS(DECYL)PHTHALONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。